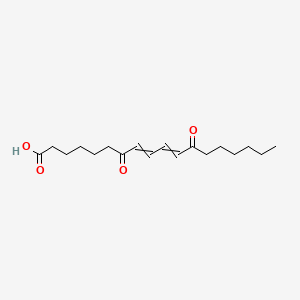

Dioxooctadecadienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dioxooctadecadienoic acid is a lipid.

8,10-Octadecadienoicacid, 7,12-dioxo-, (8E,10E)- is a natural product found in Pleurocybella porrigens with data available.

Scientific Research Applications

Oxidation and Identification in Human Serum Albumin

Dioxooctadecadienoic acid, as an oxidation product of linoleic acid, was identified through a study focusing on the AAPH-initiated peroxidation of linoleic acid bound to human serum albumin. A method involving RP-HPLC and ESI-mass spectrometry was developed to detect and quantify hydroperoxyoctadecadienoic acids (HPODE), hydroxyoctadecadienoic acids (HODE), and oxooctadecadienoic acid isomers (KODE) (Dufour & Loonis, 2005).

Impact on Rice Protein Structural and Functional Properties

A study investigated the effects of 13-hydroperoxyoctadecadienoic acid (13-HPODE) on rice protein, revealing significant alterations in protein carbonylation, loss of protein sulfhydryl groups, and changes in structural characteristics such as α-helix and β-sheet content. This lipid peroxidation product also influenced the functional properties of rice protein like solubility and foaming capacity (Wu, Li, & Wu, 2020).

Role in Fungal Development and Host Interactions

Research on Aspergillus fumigatus highlighted the significance of oxygenated fatty acids, including oxylipins like 8R-hydroperoxyoctadecadienoic acid and 5S,8R-dihydroxy-9Z,12Z-octadecadienoic acid, in the development of this fungus and its interactions with hosts. A mutant strain lacking a dioxygenase enzyme displayed altered conidium size, germination, and response to oxidative stress (Dagenais et al., 2008).

Metabolism by Glutathione Transferases

The study of linoleic acid oxidation products, including 13-hydroperoxyoctadecadienoic acid (13-HPODE), revealed the role of glutathione transferases (GST) in metabolizing these compounds. The alpha class enzyme was found to be the most efficient peroxidase for 13-HPODE, providing insight into the metabolic disposition of linoleic acid oxidation products (Seeley et al., 2006).

Photochemical Processing of Aqueous Aerosols

A study on photochemical processing of aerosols collected from India found that the degradation of dicarboxylic acids like oxalic and malonic acid was predominant over their production in aqueous aerosols. Conversely, succinic acid and other diacids showed significant increase upon irradiation. This finding suggests the role of photochemical processes in the atmospheric fate of such compounds (Pavuluri et al., 2015).

Properties

Molecular Formula |

C18H28O4 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

7,12-dioxooctadeca-8,10-dienoic acid |

InChI |

InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22) |

InChI Key |

WTLVYAWQAPUBFY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |

Synonyms |

7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one](/img/structure/B1198016.png)

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)

![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1198036.png)